molecular formula C22H25N5O B6037395 [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone

[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone

Cat. No.: B6037395
M. Wt: 375.5 g/mol
InChI Key: FPCKMQGPQOIIKH-CRAIPNDOSA-N
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Description

[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone is a complex organic compound that features a combination of benzimidazole, pyrazole, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone typically involves multi-step organic synthesis. The process may include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Synthesis of the pyrazole ring: This often involves the reaction of hydrazine with a 1,3-diketone.

    Construction of the pyridine ring: This can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Coupling reactions: The different moieties are then coupled together using appropriate linkers and reaction conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyridine rings.

    Reduction: Reduction reactions can occur at various sites, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Due to its structural complexity, the compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

Industry

The compound may find use in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interaction with receptors: Modulating receptor function.

    Disruption of cellular processes: Interfering with DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone: Similar compounds may include other benzimidazole-pyrazole-pyridine derivatives with different substituents.

    Benzimidazole derivatives: Known for their antimicrobial and antiviral activities.

    Pyrazole derivatives: Often exhibit anti-inflammatory and analgesic properties.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-4-8-18-10-7-9-15(2)27(18)22(28)20-13-17(24-25-20)14-26-16(3)23-19-11-5-6-12-21(19)26/h4-7,9,11-13,15,18H,1,8,10,14H2,2-3H3,(H,24,25)/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCKMQGPQOIIKH-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(N1C(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=CC[C@H](N1C(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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